molecular formula C7H6N2OS B13873533 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

Katalognummer: B13873533
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: FKZQPDYCGUYYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is an organic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with hydrazine to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1H-pyrazol-4-yl)ethanone
  • 1-(1H-thieno[2,3-c]pyrazol-5-yl)ethanone
  • 1-(1H-thieno[3,4-c]pyrazol-5-yl)ethanone

Uniqueness

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is unique due to its specific ring fusion pattern, which can result in distinct biological activities compared to other thienopyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Eigenschaften

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

InChI

InChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9)

InChI-Schlüssel

FKZQPDYCGUYYPW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(S1)C=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.